molecular formula C12H11ClN2O2 B2666270 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid CAS No. 1368505-45-6

3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid

Cat. No.: B2666270
CAS No.: 1368505-45-6
M. Wt: 250.68
InChI Key: LOIDYTJUKJEZPQ-UHFFFAOYSA-N
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Description

3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid is a compound that features a unique structure combining an imidazole ring with a chlorophenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the chlorophenyl group and the propanoic acid side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, and the propanoic acid moiety can be added through various carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid is unique due to its combination of an imidazole ring, a chlorophenyl group, and a propanoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c13-9-3-1-2-8(6-9)12-14-7-10(15-12)4-5-11(16)17/h1-3,6-7H,4-5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIDYTJUKJEZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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